molecular formula C23H23ClN4O2 B2929848 N-(3-chlorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1116084-12-8

N-(3-chlorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Cat. No.: B2929848
CAS No.: 1116084-12-8
M. Wt: 422.91
InChI Key: XHVYAFLODKGWPS-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a useful research compound. Its molecular formula is C23H23ClN4O2 and its molecular weight is 422.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-(3-chlorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide derivatives have been explored for their antimicrobial properties. For example, a compound synthesized via the reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution showed favorable antimicrobial activities against various bacterial and fungal strains. The compound exhibited bactericidal and fungicidal effects, demonstrating its potential as an antimicrobial agent (Okasha et al., 2022).

Receptor Binding Studies

Derivatives of this compound have been investigated for their receptor binding capabilities. For instance, pyrazolo[1,5-α]pyridines synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinearboxaldehyde were evaluated for their affinity towards D4, D2, and D3 dopamine receptors. One of the derivatives showed promise as a potential dopamine D4 receptor ligand, highlighting the compound's potential in receptor binding studies (Guca, 2014).

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c24-19-6-4-5-17(15-19)16-27-22(29)18-7-9-20(10-8-18)30-23-21(25-11-12-26-23)28-13-2-1-3-14-28/h4-12,15H,1-3,13-14,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVYAFLODKGWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.